1-Imidazolelactic acid

Description

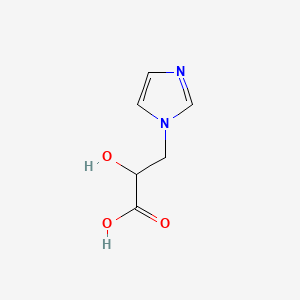

Structure

2D Structure

3D Structure

Properties

CAS No. |

876-19-7 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

2-hydroxy-3-imidazol-1-ylpropanoic acid |

InChI |

InChI=1S/C6H8N2O3/c9-5(6(10)11)3-8-2-1-7-4-8/h1-2,4-5,9H,3H2,(H,10,11) |

InChI Key |

JTYMXXCJQKGGFG-UHFFFAOYSA-N |

SMILES |

C1=CN(C=N1)CC(C(=O)O)O |

Canonical SMILES |

C1=CN(C=N1)CC(C(=O)O)O |

Other CAS No. |

876-19-7 |

physical_description |

Solid |

Synonyms |

imidazolelactic acid |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Transformations of 1 Imidazolelactic Acid

Biosynthetic Routes from Histidine

The primary route for the biosynthesis of 1-imidazolelactic acid originates from the essential amino acid L-histidine. Under normal physiological conditions, the main catabolic pathway for histidine involves its deamination to urocanic acid. However, when this pathway is impaired, an alternative transamination pathway becomes more prominent.

Transamination of Histidine to Imidazolepyruvic Acid

When the primary pathway of histidine degradation is blocked or saturated, histidine can undergo transamination to form imidazolepyruvic acid. nih.govaap.org This reaction involves the transfer of the α-amino group from histidine to an α-keto acid, a process catalyzed by a transaminase enzyme. nih.govmdpi.com While a specific histidine transaminase has not been isolated, this enzymatic activity has been observed to co-purify with other transaminases, such as glutamine transaminase in the kidney and serine transaminase in the liver. nih.gov The activity of this transamination pathway is notably low under normal conditions but increases significantly when histidine concentrations in the blood and tissues are elevated. nih.gov

Reduction of Imidazolepyruvic Acid to this compound

Following its formation, imidazolepyruvic acid is then reduced to form this compound. nih.govmdpi.com This conversion is a reduction reaction where imidazolepyruvic acid gains electrons, leading to the formation of the corresponding hydroxy acid. The enzymes responsible for this reduction are reductases. tandfonline.com This step is a crucial part of the alternative metabolic route for histidine, leading to the accumulation of this compound, particularly when the primary catabolic pathway is impaired. aap.org

Alternative Metabolic Routes Involving Histidine Derivatives

Beyond the direct transamination pathway, histidine can be metabolized into several other derivatives. These include decarboxylation to form histamine, which is involved in immune responses and neurotransmission. biologydiscussion.comresearchgate.net Histidine can also be methylated or condensed with β-alanine to form carnosine and anserine. nih.govmdpi.com In cases of impaired histidine breakdown, the accumulation of histidine can lead to increased production of not only imidazolepyruvic acid and this compound but also imidazoleacetic acid. aap.orgmdpi.com The presence and quantity of these metabolites in urine and blood can serve as important diagnostic markers. aap.orgmusculoskeletalkey.com

Role of Specific Enzymes in this compound Metabolism

The levels of this compound are intrinsically linked to the activity of specific enzymes in the broader histidine metabolic network. Deficiencies or altered activities of these enzymes can lead to significant changes in the metabolic flux, resulting in the accumulation of this compound.

Histidase Deficiency and this compound Accumulation

The primary enzyme in the main catabolic pathway of histidine is histidase (also known as histidine ammonia-lyase). nih.govmdpi.com A deficiency in histidase activity leads to a condition called histidinemia, an inherited metabolic disorder. musculoskeletalkey.comresearchgate.netnih.gov In individuals with histidinemia, the inability to convert histidine to urocanic acid forces the metabolism of histidine through the alternative transamination pathway. aap.orgpsgcas.ac.in This results in a significant accumulation of histidine in the blood and tissues, and consequently, an increased excretion of imidazolepyruvic acid, this compound, and imidazoleacetic acid in the urine. aap.orgmdpi.commusculoskeletalkey.com The detection of these metabolites is a key diagnostic feature of histidinemia. aap.orgresearchgate.net It has been noted that in neonates with histidinemia, the excretion of these metabolites might be lower, suggesting a potential delay in the maturation of the transaminase enzymes involved. aap.org

Reductase Activities in Imidazolepyruvic Acid Conversion

The conversion of imidazolepyruvic acid to this compound is catalyzed by reductase enzymes. While the specific reductase responsible for this reaction in humans is not fully characterized, various reductases are known to convert α-keto acids to their corresponding 2-hydroxycarboxylic acids. tandfonline.com The activity of these reductases is crucial in the context of histidinemia, as they are responsible for producing the this compound that accumulates in this condition. The efficiency of these reductases can influence the relative amounts of imidazolepyruvic acid and this compound found in biological fluids of affected individuals.

Metabolic Interconnections with Other Amino Acid Catabolism.hmdb.canih.gov

The metabolic pathways of this compound are intricately linked with the catabolism of the amino acid histidine. While not a direct intermediate in the primary route of histidine degradation, its formation represents a significant alternative pathway, particularly under certain physiological or pathological conditions. The main catabolic pathway for histidine ultimately leads to the formation of glutamic acid, thus establishing an important metabolic connection.

Links to Glutamic Acid and Other Amino Acid Pathways.hmdb.canih.govpsgcas.ac.in

The primary pathway for histidine degradation in vertebrates occurs mainly in the liver and skin and connects directly to the glutamic acid metabolic pathway. psgcas.ac.inresearchgate.net This multi-step process converts histidine into glutamic acid, which can then enter central carbon metabolism.

Under normal physiological conditions, histidine is first deaminated by the enzyme histidase to form urocanic acid. mdpi.com Subsequently, urocanase hydrates urocanic acid to produce 4-imidazolone-5-propionic acid. researchgate.net This intermediate is then hydrolyzed by imidazolonepropionase to yield N-formiminoglutamate (FIGLU). psgcas.ac.in In the final step of this pathway, the formimino group of FIGLU is transferred to tetrahydrofolate, a reaction catalyzed by glutamate formiminotransferase , to produce glutamic acid and N5-formiminotetrahydrofolate. psgcas.ac.in This pathway highlights histidine as a glucogenic amino acid, as the resulting glutamic acid can be converted to α-ketoglutarate, an intermediate of the citric acid cycle. psgcas.ac.in

Table 1: Key Enzymatic Reactions in the Main Histidine Catabolic Pathway

| Step | Substrate | Enzyme | Product |

| 1 | L-Histidine | Histidase | Urocanic acid |

| 2 | Urocanic acid | Urocanase | 4-Imidazolone-5-propionic acid |

| 3 | 4-Imidazolone-5-propionic acid | Imidazolonepropionase | N-Formiminoglutamate (FIGLU) |

| 4 | N-Formiminoglutamate (FIGLU) | Glutamate formiminotransferase | L-Glutamic acid |

The formation of this compound occurs through an alternative, secondary pathway of histidine catabolism. This pathway becomes more prominent when the primary pathway via histidase is deficient, a condition known as histidinemia. plos.org In this alternative route, histidine undergoes transamination, a reaction catalyzed by a transaminase , to form imidazolepyruvic acid. mdpi.comhyphadiscovery.com Subsequently, imidazolepyruvic acid is reduced by a dehydrogenase to yield this compound. mdpi.comhyphadiscovery.com

While this pathway produces this compound, current research does not extensively detail its further catabolism or direct conversion into intermediates of other amino acid pathways, including the glutamic acid pathway. Some studies in specific microbial environments, such as the rumen, have suggested that this compound may be a metabolic end-product, showing little to no degradation. researchgate.net Therefore, the primary metabolic link of this compound to other amino acid catabolism is its origin from histidine, which itself is a precursor for glutamic acid.

Table 2: Formation of this compound from Histidine

| Step | Substrate | Enzyme | Product |

| 1 | L-Histidine | Transaminase | Imidazolepyruvic acid |

| 2 | Imidazolepyruvic acid | Dehydrogenase | This compound |

Occurrence and Biological Distribution of 1 Imidazolelactic Acid in Research Systems

Detection in Biofluids and Tissues in Model Organisms

Presence in Rumen Fluid Studies

The detection and quantification of 1-imidazolelactic acid in rumen fluid have been explored through liquid chromatography techniques. A developed method allows for the direct injection analysis of several histidine-related compounds, including this compound, with a detection limit of 1.3 μM. oup.comnih.gov This method utilizes UV absorbance detection at 220 nm. oup.comnih.gov

Despite the capability of this analytical method, studies conducted on deproteinized rumen fluid from goats did not detect this compound. oup.comnih.gov This was observed in samples collected before the morning feeding, as well as 2, 4, and 6 hours after feeding. oup.comnih.gov While histidine was present in detectable amounts, its potential metabolites like this compound were not found under these specific experimental conditions. oup.comnih.gov

In vitro studies examining the metabolism of histidine by mixed rumen bacteria and protozoa have shown that histidine can be degraded into several compounds, including urocanic acid, imidazolelactic acid, imidazoleacetic acid, and histamine. nih.gov This indicates that while not always detected in vivo, the microbial machinery for producing this compound from histidine exists within the rumen environment. nih.gov

Concentrations in Urine and its Metabolic Implications

This compound is a known component of normal human urine. hmdb.ca Its presence and concentration in urine can have significant metabolic implications. For instance, an increased excretion of this compound can be indicative of folic acid and vitamin B12 deficiency. hmdb.ca

Elevated levels of urinary this compound are also associated with conditions where histidine metabolism is altered. In cases of histidinemia, a disorder characterized by a deficiency of the enzyme histidase, histidine is metabolized through an alternative pathway, leading to the increased production and excretion of imidazolepyruvic, imidazolelactic, and imidazoleacetic acids. annualreviews.org Similarly, loading the body with histidine has been shown to cause a corresponding increase in the excretion of this compound. hmdb.ca

Furthermore, studies have noted a significant increase in urinary this compound during pregnancy, with values being approximately three-fold higher than in non-pregnant individuals. hmdb.ca Research in premature infants has also identified imidazolelactic acid in urine, with its upregulation in infants on a human milk diet suggesting an impact on essential amino acid metabolism. mdpi.com The detection of this compound in premature infants is particularly relevant due to their immature enzymatic systems. mdpi.com

Table 1: Conditions Associated with Altered Urinary this compound Levels

| Condition | Observation | Metabolic Implication |

|---|---|---|

| Histidinemia | Large amounts excreted in urine. annualreviews.org | Deficiency of histidase leads to alternative histidine metabolism. annualreviews.org |

| Histidine Loading | Increased excretion. hmdb.ca | Reflects the body's processing of excess histidine. hmdb.ca |

| Pregnancy | ~3-fold increase in urine. hmdb.ca | Potential interaction of allergic reactions and hormonal metabolism anomalies. hmdb.ca |

| Folic Acid & Vitamin B12 Deficiency | Increased urinary excretion. hmdb.ca | Serves as an indicator for these vitamin deficiencies. hmdb.ca |

| Premature Infants (Human Milk Fed) | Upregulation in urine. mdpi.com | Highlights the influence of diet on essential amino acid metabolism in early life. mdpi.com |

Cellular and Subcellular Localization in Research Contexts

In research contexts, this compound has been identified in specific cellular and subcellular locations. According to the Human Metabolome Database, it has been found in the cytoplasm. hmdb.canih.gov Its presence has also been noted in tissues such as the placenta and prostate. hmdb.canih.gov

Role in Microbial Metabolism and Production

Metabolite in Escherichia coli and Bifidobacterium breve Co-Cultivation Studies

This compound is recognized as a metabolite produced by Escherichia coli. nih.gov In studies involving the co-cultivation of Bifidobacterium breve with intestinal epithelial cells (IECs), a significant increase in several amino acid metabolites, including imidazolelactic acid, was observed. frontiersin.orgnih.govresearchgate.net This suggests a synergistic interaction between the bacteria and the host cells, leading to enhanced production of this compound. frontiersin.orgnih.govresearchgate.net The increase in these metabolites was not attributed to a rise in their precursor amino acids, indicating a change in the metabolic activity of either B. breve or the IECs. frontiersin.org

The production of aromatic lactic acids, a class of compounds that includes imidazolelactic acid, is a known metabolic capability of some bifidobacterial species. frontiersin.orgnih.gov Gene expression analysis in B. breve during co-culture with IECs revealed an upregulation of genes involved in amino acid biosynthesis, further supporting the observation of increased amino acid-derived metabolites. frontiersin.orgnih.gov

Contribution of Rumen Microorganisms to this compound Dynamics

Rumen microorganisms play a crucial role in the breakdown of dietary components and the synthesis of various compounds. nih.govfao.orgresearchgate.net The complex microbial ecosystem of the rumen, consisting of bacteria, protozoa, and fungi, is capable of fermenting amino acids like histidine. nih.govcabidigitallibrary.orgnih.gov

In vitro experiments have demonstrated that mixed rumen bacteria can degrade histidine into several metabolites, including this compound. nih.gov The production of this compound and imidazoleacetic acid was found to be higher in bacterial suspensions compared to protozoal suspensions. nih.gov This indicates that bacteria are significant contributors to the formation of this compound from histidine within the rumen. nih.gov The existence of these diverse catabolic pathways for histidine highlights the complex metabolic interactions among different microbial populations in the rumen. nih.gov

Endogenous and Exogenous Sources in Biochemical Investigations

This compound is a metabolite that originates from both internal metabolic processes within an organism (endogenous) and external sources such as diet (exogenous). spandidos-publications.commdpi.com The study of both sources is critical for understanding how organisms interact with their environment and how these interactions influence metabolic pathways. spandidos-publications.com

Endogenous production of this compound is primarily linked to the metabolism of the essential amino acid, histidine. nih.govmdpi.com In mammals, fish, and poultry, histidine cannot be synthesized de novo and must be obtained through their diet. mdpi.com One of the metabolic pathways for histidine involves its conversion to imidazole-pyruvic acid via a transaminase enzyme. nih.govmdpi.com Subsequently, imidazole-pyruvic acid is reduced to form this compound. nih.govmdpi.com

Research has identified the presence of this compound as a metabolite in various organisms. For instance, it is a known metabolite in Escherichia coli. nih.gov In humans, it is a normal component of urine. hmdb.ca The production of this compound can be influenced by certain physiological and pathological conditions. For example, in cases of histidase deficiency, the primary pathway for histidine catabolism is blocked, leading to an increased conversion of histidine to imidazole-pyruvic acid and consequently, an accumulation of imidazolelactic acid. nih.gov Similarly, deficiencies in folic acid and vitamin B12 can lead to increased urinary excretion of this compound. ecmdb.ca

Studies in animal models have provided further insights. In rats, the activity of the transaminase responsible for converting histidine to imidazole-pyruvic acid is higher in fetal livers and decreases after birth. nih.govmdpi.comsemanticscholar.org This enzymatic activity can also be modulated by diet. nih.govmdpi.comsemanticscholar.org

Microorganisms in the gut also contribute to the endogenous pool of this compound. Research on rumen microorganisms from goats has demonstrated that mixed rumen bacteria and protozoa can degrade histidine into several compounds, including this compound. nih.gov The production was found to be higher in bacterial suspensions compared to protozoal suspensions. nih.govresearchgate.net Furthermore, some species of Bifidobacterium are known to possess the metabolic pathway to produce aromatic lactic acids from dietary amino acids. frontiersin.org

Table 1: Endogenous Production of this compound in Various Organisms

| Organism/System | Precursor | Key Metabolic Step | Influencing Factors | Reference |

|---|---|---|---|---|

| Humans | Histidine | Transamination to imidazole-pyruvic acid, followed by reduction. | Histidase deficiency, Folic acid and Vitamin B12 deficiency, Pregnancy. nih.govhmdb.caecmdb.ca | nih.govhmdb.caecmdb.ca |

| Escherichia coli | Not specified | Metabolite | - | nih.gov |

| Rats | Histidine | Transamination to imidazole-pyruvic acid, followed by reduction. | Fetal development, High-protein diet. nih.govmdpi.comsemanticscholar.org | nih.govmdpi.comsemanticscholar.org |

| Rumen Microorganisms (Goats) | Histidine | Degradation by bacteria and protozoa. | Microbial composition (higher in bacteria). nih.gov | nih.gov |

| Bifidobacterium species | Aromatic Amino Acids | Metabolic pathway for aromatic lactic acid synthesis. | - | frontiersin.org |

Diet plays a significant role in the levels of this compound found in an organism, primarily through the intake of its precursor, histidine. mdpi.com High-protein diets, which are rich in histidine, can lead to increased production of its metabolites. nih.gov

Research has shown a direct link between the consumption of certain foods and the levels of histidine metabolites. For example, a study on the effects of dietary meat intake found that white meat consumption was positively associated with 1-methyl-5-imidazolelactate, a related histidine metabolite. medrxiv.orgdiva-portal.org This is attributed to the high protein content, and consequently high histidine content, of white meat. medrxiv.org While this study focused on a methylated form, it highlights the direct impact of dietary choices on the metabolic pathways of histidine.

In premature infants, the source of nutrition has been shown to affect the levels of this compound. A study comparing infants fed human milk versus formula found that the consumption of human milk was associated with an upregulation of isoleucine, imidazolelactic acid, and DL-β-leucine. mdpi.com This suggests that human milk is a significant source of histidine or other precursors that contribute to the production of this compound in infants, which is crucial given their immature enzymatic systems. mdpi.com

Furthermore, in vitro studies with rumen microorganisms have demonstrated that the degradation of histidine and the subsequent production of this compound are directly influenced by the presence of histidine in the culture medium. nih.gov When these microorganisms were incubated with histidine, they produced urocanic acid, imidazolelactic acid, and imidazoleacetic acid. nih.gov

Table 2: Influence of Dietary Factors on this compound Levels in Research Models

| Research Model | Dietary Component | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Humans (Multi-cohort study) | White Meat | Positive association with plasma 1-methyl-5-imidazolelactate. | High protein and histidine content in white meat. medrxiv.orgdiva-portal.org | medrxiv.orgdiva-portal.org |

| Premature Infants | Human Milk | Upregulation of imidazolelactic acid compared to formula. | Human milk as a source of essential amino acids like histidine. mdpi.com | mdpi.com |

| Rumen Microorganisms (in vitro) | Histidine Supplementation | Production of imidazolelactic acid. | Direct degradation of histidine by microorganisms. nih.gov | nih.gov |

Advanced Analytical Methodologies for 1 Imidazolelactic Acid Quantification in Research

Liquid Chromatography-Based Techniques

Liquid chromatography (LC) is a cornerstone for the analysis of polar, non-volatile compounds like 1-imidazolelactic acid. Its various iterations, from high-performance to ultra-performance systems, often coupled with mass spectrometry, provide robust platforms for separation and quantification.

High-Performance Liquid Chromatography (HPLC) offers a reliable method for the quantitative determination of this compound, particularly through direct injection analysis, which avoids complex derivatization steps. oup.com A liquid chromatographic procedure has been developed for the simultaneous quantification of histidine and several related compounds, including imidazolelactic acid (ImLA), in biological fluids. oup.comnih.gov This method allows for direct injection of the sample, simplifying the workflow. oup.comnih.gov

The separation can be performed on an amino column, such as a LiChrospher 100 NH2 column. oup.comnih.gov One successful approach utilizes an isocratic mobile phase consisting of 67 mM potassium phosphate (B84403) buffer (pH 6.45) and 90% acetonitrile (B52724) in water (21:79 v/v). oup.comnih.gov An alternative system employs a gradient elution with an acetonitrile gradient in 63 mM potassium phosphate buffer (pH 3.0). oup.comnih.gov Using UV detection at 220 nm, these methods have demonstrated good recovery rates, ranging from 97.4% to 103.0% in a single day and 95.4% to 99.0% across different days. oup.comnih.gov The analysis time is typically under 32 minutes. oup.comnih.gov This approach is sensitive, with established limits of detection for ImLA and related compounds. oup.comnih.gov

Table 1: HPLC Method Detection Limits for this compound and Related Compounds

| Compound | Limit of Detection (μM) |

|---|---|

| Imidazolelactic acid (ImLA) | 1.3 oup.comnih.gov |

| Histidine (His) | 2.8 oup.comnih.gov |

| Histidinol (HDL) | 3.7 oup.comnih.gov |

| Histamine (HTM) | 4.0 oup.comnih.gov |

| Urocanic acid (URA) | 0.75 oup.comnih.gov |

| Imidazolepyruvic acid (ImPA) | 4.7 oup.comnih.gov |

| Imidazoleacetic acid (ImAA) | 1.2 oup.comnih.gov |

Data sourced from studies on deproteinized rumen fluid. oup.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating highly polar compounds that are poorly retained in reversed-phase chromatography. restek.comresearchgate.net When coupled with mass spectrometry (MS), HILIC-MS becomes a powerful tool for impurity profiling in substances like amino acids, where structurally similar compounds must be resolved. researchgate.net

In the context of histidine manufacturing and degradation, β-imidazolelactic acid has been identified as a potential impurity. researchgate.net A HILIC-MS method was developed to detect and quantify such impurities. researchgate.net This method utilizes a specialized column (e.g., Poroshell 120 HILIC-Z) with a mobile phase system comprising an ammonium (B1175870) formate (B1220265) buffer (pH 3.2) in water and 0.1% formic acid in acetonitrile. researchgate.netresearchgate.net This setup, linked to a single quadrupole mass spectrometer, can effectively separate histidine from its related impurities, including β-imidazolelactic acid. researchgate.net The use of HILIC is advantageous as it can operate with MS-compatible mobile phases, often consisting of a high percentage of organic solvent, which enhances ESI-MS response. chromatographyonline.com The technique's unique selectivity allows for the separation of impurities that might be difficult to resolve with other LC methods. chemrxiv.org

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns (typically <2 μm), offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.gov When coupled with mass spectrometry, UPLC-MS is a primary analytical tool in metabolomics, a field that aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.govplos.org

UPLC-MS-based metabolomics is frequently used to study metabolic pathways, such as histidine metabolism, where this compound is an intermediate. plos.orge-century.us These studies analyze complex biological matrices like plasma, urine, and tissue extracts to identify metabolic signatures associated with various physiological or pathological states. plos.orgfrontiersin.orgnih.gov For instance, UPLC-MS/MS has been used to demonstrate that plasma profiles of amino acids can distinguish patients with diabetic kidney disease from those with type 2 diabetes and healthy controls. frontiersin.org The high resolution of UPLC allows for the separation of a vast number of metabolites, while the mass spectrometer provides data for their identification and quantification. frontiersin.org The workflow typically involves global profiling followed by targeted analysis to quantify significantly altered metabolites. nih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for both the structural elucidation and quantification of compounds like this compound. currenta.demdpi.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-ToF) systems, can measure the mass of a molecule with high accuracy (typically to four decimal places), which allows for the determination of its elemental composition and molecular formula. currenta.demdpi.com

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. currenta.de In this technique, the intact molecular ion (precursor ion) is selected and fragmented, and the resulting product ions provide information about the molecule's structure. currenta.demdpi.com This fragmentation pattern serves as a structural fingerprint. Databases like mzCloud contain reference mass spectra for compounds including imidazolelactic acid, which can be compared against experimental data to confirm identity. mzcloud.org In one study, LC-MS/MS analysis identified imidazolelactic acid in distillery wastewater based on its exact mass (156.0531) and retention time. nih.gov The combination of liquid chromatography with MS (LC-MS) is particularly powerful for analyzing complex mixtures, as it separates components before they enter the mass spectrometer. currenta.de

Sample Preparation Strategies for Biological Matrices in Research

The analysis of this compound in biological matrices such as plasma, serum, or tissue homogenates requires effective sample preparation to remove interfering substances, primarily proteins. longdom.orgresearchgate.net The presence of high-abundance proteins can mask the signal of low-molecular-weight analytes and interfere with the analytical process. longdom.org

Deproteinization is a critical first step in sample preparation for the analysis of small molecules in biological fluids. longdom.org The goal is to precipitate and remove proteins while keeping the analytes of interest, like this compound, in the solution. longdom.orgresearchgate.net

Several methods are commonly used in research settings:

Organic Solvent Precipitation: This is a widely used technique where a cold organic solvent, such as acetonitrile, methanol (B129727), or a mixture (e.g., methanol/ethanol), is added to the plasma or serum sample. nih.govnih.govmdpi.com The solvent disrupts the hydration layer around the proteins, causing them to precipitate. researchgate.net The sample is then centrifuged, and the clear supernatant containing the small-molecule metabolites is collected for analysis. nih.govmdpi.com Acetonitrile precipitation is noted for its ability to allow the detection of a high number of low-molecular-weight metabolites and is valued for its speed and simplicity. researchgate.netnih.gov

Acid Precipitation: Perchloric acid (PCA) is another common deproteinizing agent. longdom.org Adding PCA to a sample effectively removes the majority of proteins and can also help stabilize certain small-molecule analytes. longdom.org Following precipitation and centrifugation, the acidic supernatant is often neutralized (e.g., with potassium hydroxide) before injection into the LC system to ensure compatibility with the column and mobile phase. longdom.org

The choice of deproteinization method is crucial as it can affect the recovery of different metabolites. researchgate.netnih.gov For instance, studies comparing methods have found that while ultrafiltration is a "safe" method that removes proteins without adding chemicals, it can result in a poor signal-to-noise ratio. researchgate.netnih.gov In contrast, acetonitrile precipitation often allows for the detection of more metabolites at higher concentrations. nih.gov

Table 2: Common Deproteinization Methods for Biological Samples

| Method | Reagent(s) | General Procedure | Key Considerations |

|---|---|---|---|

| Organic Solvent Precipitation | Acetonitrile, Methanol, Ethanol | Addition of cold solvent to plasma/serum (e.g., 2:1 or 4:1 ratio), vortexing, incubation at low temperature, centrifugation, and collection of supernatant. nih.govmdpi.com | Simple, rapid, and effective for many metabolites. nih.gov The choice of solvent can influence metabolite recovery. researchgate.net |

| Acid Precipitation | Perchloric Acid (PCA) | Addition of PCA to a final concentration (e.g., 1 M), vortexing, centrifugation, collection of supernatant, and subsequent neutralization. longdom.org | Effectively removes proteins and stabilizes some analytes. longdom.org Requires a neutralization step which adds complexity. longdom.org |

Extraction and Purification Procedures

The effective isolation of this compound from complex sample matrices is a critical prerequisite for accurate quantification. The choice of extraction and purification technique depends on the nature of the sample (e.g., urine, plasma, tissue homogenate, or culture media) and the analytical method employed. phenomenex.com Common approaches include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). phenomenex.comcelignis.com

Liquid-Liquid Extraction (LLE) is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. wikipedia.org For this compound, an acidic compound, the pH of the aqueous sample is often adjusted to be at least two units below its pKa to ensure it is in a neutral, more hydrophobic form, which facilitates its transfer into the organic solvent. biotage.com A typical LLE procedure might involve adding methanol or another suitable organic solvent to the sample, vortexing to ensure thorough mixing, and centrifuging to separate the layers. nih.gov The organic layer containing the analyte is then collected and often evaporated to dryness before being reconstituted in a solvent compatible with the analytical instrument. nih.gov

Solid-Phase Extraction (SPE) is a highly versatile and widely used technique that offers cleaner extracts and higher analyte recovery compared to LLE. thermofisher.com SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge or a 96-well plate. thermofisher.com The process generally involves four steps:

Conditioning: The sorbent is washed with a solvent to activate the stationary phase.

Loading: The pre-treated sample is passed through the sorbent. This compound and other components will bind to the sorbent with varying affinities.

Washing: Impurities and weakly bound compounds are washed away with a specific solvent, while the analyte of interest remains bound.

Elution: A different solvent is used to disrupt the interaction between this compound and the sorbent, allowing it to be collected in a purified and concentrated form. thermofisher.com

For biological solids like organ tissues, the sample preparation process often begins with homogenization in an appropriate solvent, followed by centrifugation or filtration to remove particulates before proceeding with extraction. windows.net In a study involving fish intestinal samples, tissues were ground with liquid nitrogen, and the resulting homogenate was resuspended in a prechilled 80% methanol solution containing 0.1% formic acid. frontiersin.org After incubation and centrifugation, the supernatant was diluted and filtered for LC-MS/MS analysis. frontiersin.org

Method Validation Parameters for Academic Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu For academic research, this ensures that the data generated on this compound is reliable and reproducible. Key validation parameters include specificity, linearity, accuracy, precision, and sensitivity. nih.govasean.org

Specificity and Linearity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. asean.org In the context of this compound analysis, this means distinguishing it from other structurally similar imidazole (B134444) compounds or isomers. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for achieving high specificity. The chromatographic step separates the compounds based on their physicochemical properties, and the mass spectrometer provides identification based on the mass-to-charge ratio of the analyte and its fragments. nih.govresearchgate.net

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. asean.org This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression of the response versus concentration. The correlation coefficient (R²) is a key indicator of linearity.

Table 1: Examples of Linearity in Analytical Methods for Imidazolelactic Acid and Related Compounds

| Analyte(s) | Method | Linearity Range | Correlation Coefficient (R²) | Source |

| Antimicrobial Compounds (including organic acids) | LC-MS/MS | 50 - 1000.0 ng/mL | Not Specified | nih.gov |

| Histidine Impurities (including β-imidazolelactic acid) | HILIC-MS | 0.3 - 30.0 µg/mL | > 0.998 | researchgate.net |

Accuracy, Precision, and Sensitivity (Limits of Detection/Quantitation)

Accuracy refers to the closeness of the measured value to the true or accepted value. asean.org It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. asean.org It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Table 2: Examples of Accuracy and Precision in Analytical Methods

| Analyte(s) | Parameter | Result | Source |

| Histidine and related compounds (including ImLA) | Accuracy (Recovery) | 97.4 - 103.0% | nih.gov |

| Histidine Impurities (including β-imidazolelactic acid) | Accuracy (Recovery) | 96.0 - 121.4% | researchgate.net |

| Antimicrobial Compounds (including organic acids) | Precision (RSD) | < 10% | nih.gov |

| Histidine Impurities (including β-imidazolelactic acid) | Precision (RSD) | < 5% | researchgate.net |

Sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov It is often estimated based on a signal-to-noise ratio of 3:1. asean.org

Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov It represents the lower limit for quantitative measurements in routine analysis.

Table 3: Sensitivity Parameters for this compound and Related Compounds

| Analyte | Parameter | Value | Method | Source |

| Imidazolelactic acid (ImLA) | LOD | 1.3 µM | Liquid Chromatography | nih.gov |

| Histidine Impurities (including β-imidazolelactic acid) | LOQ | 2.5 - 60.6 ng/mL | HILIC-MS | nih.gov |

Functional Biochemical Roles and Interactions of 1 Imidazolelactic Acid

Modulation of Oxidative Stress Parameters in In Vitro and Model Systems

1-Imidazolelactic acid, a metabolite of histidine, has demonstrated the ability to modulate oxidative stress, although its effects can be concentration-dependent.

In studies using rat cerebral cortex homogenates, L-β-imidazolelactic acid exhibited a dual role in modulating chemiluminescence, a method used to detect reactive oxygen species. At lower concentrations (0.5-1 mM), it enhanced chemiluminescence, suggesting a pro-oxidant effect. nih.govresearchgate.net Conversely, at higher concentrations (5-10 mM), it reduced chemiluminescence, indicating antioxidant activity. nih.govresearchgate.net This suggests that its capacity to scavenge radicals is dose-dependent.

The following table summarizes the observed effects of L-β-imidazolelactic acid on chemiluminescence in rat cerebral cortex homogenates.

| Concentration Range | Observed Effect on Chemiluminescence | Implied Activity |

| 0.5-1 mM | Enhancement nih.govresearchgate.net | Pro-oxidant |

| 5-10 mM | Reduction nih.govresearchgate.net | Antioxidant |

Research on the cerebral cortex of young rats indicated that L-β-imidazolelactic acid, at the concentrations tested, did not affect the activities of the primary antioxidant enzymes: superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.govresearchgate.net This was in contrast to histidine, which also did not affect these enzymes but did show pro-oxidant effects on other markers of oxidative stress. nih.gov

Biochemical Implications in Metabolic Research Studies

This compound is a key metabolite in several metabolic pathways, and its levels can be indicative of certain physiological and pathological states.

Inborn errors of histidine metabolism, such as histidinemia, are characterized by a deficiency in the enzyme histidase, leading to the accumulation of histidine and its derivatives. nih.govmusculoskeletalkey.com In such conditions, histidine is shunted into an alternative pathway, leading to increased production and urinary excretion of imidazolepyruvic acid, imidazolelactic acid, and imidazoleacetic acid. musculoskeletalkey.comaap.org The presence of these metabolites in urine is a key diagnostic feature of this metabolic disorder. musculoskeletalkey.comaap.org

Histidine is an essential amino acid for growth and nitrogen retention in infants and children. musculoskeletalkey.com Its metabolism is crucial during development. In animal models, specifically in fetal rat livers, the activity of the transaminase that converts histidine to imidazolepyruvic acid, a precursor to imidazolelactic acid, is elevated and then decreases after birth. mdpi.com Studies on post-hatch development in chickens have also highlighted significant changes in the metabolism of imidazole (B134444) dipeptides and other amino acids in breast muscle, indicating the dynamic role of these pathways during growth. nih.govmdpi.com

Metabolomic studies have identified this compound as a metabolite that changes in response to environmental stressors in aquatic organisms. For instance, in red swamp crayfish (Procambarus clarkii) exposed to cold stress, significant changes in the metabolome, including alterations in amino acid metabolism, were observed in the hepatopancreas. mdpi.com Similarly, in diploid and triploid crucian carp (B13450389) under saline-alkaline stress, metabolomic analysis revealed significant alterations in various metabolic pathways. researchgate.net These findings suggest that this compound levels can be part of the biochemical signature of an organism's response to environmental challenges.

Interactions with Biochemical Pathways and Enzymes

Influence on Acetylcholine (B1216132) Metabolism Pathways in Cellular Studies

Currently, there is a lack of specific research in the public domain detailing the direct influence of this compound on acetylcholine metabolism pathways in cellular studies. Acetylcholine is a critical neurotransmitter, and its metabolism is primarily managed by the enzymes choline (B1196258) acetyltransferase for synthesis and acetylcholinesterase for degradation. wikipedia.org While other imidazole-containing compounds have been investigated for their roles in neurological processes, specific data on the interaction between this compound and the cholinergic system have not been reported.

It is important to distinguish this compound from its isomer, L-β-Imidazolelactic acid (also known as 4-Imidazolelactic acid). Studies on L-β-Imidazolelactic acid have suggested it may act as an inhibitor of acetylcholine metabolism; however, these findings pertain to the 4-isomer and cannot be attributed to this compound due to their structural differences. biosynth.com

Participation in Cellular Proliferation Pathways in In Vitro Studies

As with its role in acetylcholine metabolism, there are no specific in vitro studies that have established the direct participation of this compound in cellular proliferation pathways. The regulation of cell proliferation is a complex process involving multiple signaling pathways, and while various imidazole derivatives have been synthesized and evaluated for their anti-proliferative effects against cancer cell lines, nih.govnih.gov this compound has not been a specific subject of these investigations.

General studies have noted that imidazole compounds can possess diverse cellular actions, including interfering with the proliferation of leukemia cells in vitro by inducing apoptosis and down-regulating specific signaling pathways. nih.gov However, without direct experimental evidence, the role of this compound in such pathways remains unknown.

Comparative Biochemical Analysis with Related Imidazole Compounds

Differentiation from Imidazoleacetic Acid and Imidazolepyruvic Acid

This compound can be clearly differentiated from related histidine metabolites like Imidazoleacetic acid and Imidazolepyruvic acid based on its chemical structure, properties, and analytical characteristics. This compound is an alpha-hydroxy acid, characterized by a hydroxyl group on the carbon adjacent to the carboxyl group. nih.gov This distinguishes it from Imidazoleacetic acid, which lacks this hydroxyl group, medchemexpress.com and from Imidazolepyruvic acid, which possesses a ketone group at the alpha-carbon position. nih.gov

These structural differences result in distinct chemical properties and behaviors in analytical separations. For instance, in liquid chromatography, these three compounds exhibit different retention times, allowing for their distinct quantification. nih.govoup.com The Human Metabolome Database (HMDB) classifies this compound as an N-substituted imidazole and an alpha-hydroxy acid, whereas Imidazoleacetic acid is classified as an acetic acid derivative. hmdb.ca

The following table summarizes key differentiating characteristics:

| Property | This compound | Imidazoleacetic Acid | Imidazolepyruvic Acid |

| IUPAC Name | 2-hydroxy-3-imidazol-1-ylpropanoic acid nih.gov | 2-(1H-imidazol-4-yl)acetic acid medchemexpress.com | 3-(1H-imidazol-4-yl)-2-oxopropanoic acid |

| Structural Class | Alpha-hydroxy acid nih.gov | Acetic acid derivative | Alpha-keto acid |

| Molecular Formula | C₆H₈N₂O₃ nih.gov | C₅H₆N₂O₂ medchemexpress.com | C₆H₆N₂O₃ nih.gov |

| Molecular Weight | 156.14 g/mol nih.gov | 126.12 g/mol medchemexpress.com | 154.12 g/mol |

| Key Functional Group | Secondary Alcohol (-CHOH) hmdb.ca | Methylene (-CH₂) | Ketone (-C=O) |

| Detection Limit (LC) | 1.3 µM nih.govoup.com | 1.2 µM nih.govoup.com | 4.7 µM nih.govoup.com |

Data sourced from references as cited.

Analogous Reactions with Other Histidine Derivatives

As a derivative of histidine, this compound shares core structural features with other metabolites in this family, suggesting it would undergo analogous reactions in certain analytical and biological contexts. medchemexpress.comamerigoscientific.com The defining features of this family are the imidazole ring and a carboxylic acid side chain. This compound is specifically an imidazolyl carboxylic acid, a classification it shares with compounds like Imidazoleacetic acid and Urocanic acid. nih.govhmdb.ca

This shared imidazole structure allows these compounds to be detected using similar colorimetric reagents. For example, Pauly's reagent (diazotized sulfanilic acid) is commonly used to identify imidazoles, which appear as red or orange spots in chromatographic methods. oup.com It is expected that this compound would produce a positive result in such a test, analogous to other urinary imidazoles derived from histidine metabolism. oup.com

Furthermore, chromatographic techniques developed for the separation of a panel of histidine-related compounds are effective for this compound, indicating analogous behavior under specific pH and mobile phase conditions. nih.govoup.comumich.edu While it is a known metabolite in Escherichia coli, nih.gov its specific metabolic relationships and analogous enzymatic transformations compared to other histidine derivatives in mammalian systems have not been elucidated.

Synthetic Methodologies and Derivative Research of 1 Imidazolelactic Acid for Academic Applications

Chemical Synthesis Approaches for Research Grade Material

The synthesis of 1-imidazolelactic acid, a crucial compound for various research applications, can be achieved through several chemical methodologies. A common approach involves the reaction of glyoxal (B1671930) and formaldehyde (B43269) with ammonia (B1221849) to form the foundational imidazole (B134444) ring. chemijournal.commdpi.com This initial synthesis, first reported by Heinrich Debus in 1858, provides the core structure which can then be further modified. chemijournal.commdpi.com

For the specific synthesis of this compound, a key intermediate is often an imidazole-containing starting material which is then elaborated. While detailed, specific synthetic procedures for this compound are not extensively documented in the provided results, general principles of imidazole synthesis and functionalization are well-established. chemijournal.commdpi.comneu.edu.trresearchgate.net These methods include metal-catalyzed reactions and microwave-assisted synthesis to create structurally diverse imidazole derivatives. researchgate.net The synthesis can be designed to produce either the L-form or D-form of the chiral molecule, which is significant for its biological applications. cymitquimica.com

One potential synthetic route could involve the use of a suitable imidazole derivative that can undergo a reaction to introduce the lactic acid side chain. For instance, a method could be adapted from the synthesis of other imidazole derivatives where a side chain is introduced via reactions like the Mannich reaction. neu.edu.tr Another approach could be the chemical modification of the amino acid histidine, which naturally contains an imidazole ring. caltech.edu However, direct conversion of histidine to this compound would require specific and controlled reaction conditions.

The production of research-grade material necessitates high purity. Therefore, purification techniques such as chromatography would be essential to isolate the desired product from reaction byproducts and starting materials. The final product is a solid, soluble in water and polar organic solvents. cymitquimica.com

Preparation of Isotopically Labeled this compound for Tracer Studies

Isotopically labeled compounds are invaluable tools in metabolic research, allowing for the tracing of molecules through biological pathways. The preparation of isotopically labeled this compound enables detailed investigation of its metabolic fate and its role in various biochemical processes.

A common strategy for isotopic labeling is to incorporate heavy isotopes such as ¹³C or ¹⁵N into the molecule. For this compound, this can be achieved by using labeled precursors in the chemical synthesis. For example, if synthesizing from smaller molecules, isotopically labeled formaldehyde or ammonia could be used to introduce the label into the imidazole ring.

Another approach involves the use of labeled amino acids as starting materials. For instance, ¹⁵N-labeled histidine could potentially be used as a precursor. cambridge.org The rat, for example, can synthesize histidine from imidazole lactic acid, suggesting a reversible metabolic pathway that could be exploited for isotopic labeling studies. cambridge.org

Modern analytical techniques like chemical isotope labeling liquid chromatography-mass spectrometry (LC-MS) are used to analyze the labeled metabolites. tmiclinode.com This method involves labeling the sample with a specific isotopic tag, which allows for accurate quantification and identification of the labeled compound and its downstream metabolites. tmiclinode.com These studies are crucial for understanding the metabolic connections between different compounds, such as the link between histidine and purine (B94841) biosynthesis. researchgate.net The use of stable isotope-labeled compounds is a key service offered by specialized chemical companies for research purposes. namiki-s.co.jp

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net The design and synthesis of derivatives of this compound are crucial for exploring its therapeutic potential and understanding its mechanism of action. researchgate.net

The imidazole scaffold is a versatile platform for chemical modification, offering multiple sites for introducing different functional groups. researchgate.net Modifications to the imidazole ring, the lactic acid side chain, or both, can lead to derivatives with altered physicochemical properties and biological activities. For example, the synthesis of imidazole-coumarin conjugates has been explored for antiviral activity, demonstrating that modifications to both the imidazole and a conjugated moiety can significantly impact potency and selectivity. mdpi.com

General strategies for synthesizing imidazole derivatives often involve multi-step reactions, including the creation of hybrid molecules that combine the imidazole core with other pharmacophores, such as the 1,2,3-triazole ring. nih.gov These synthetic efforts aim to produce a library of compounds that can be screened for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemijournal.comresearchgate.net

The SAR studies of these derivatives help in identifying the key molecular features responsible for a particular biological effect. researchgate.net For instance, research on imidazole derivatives has shown that the presence and position of substituents on the imidazole ring can dramatically influence their activity. mdpi.com In silico methods, such as molecular docking, can be used alongside experimental data to predict the binding of these derivatives to biological targets and to guide the design of more potent and selective compounds. nih.gov

Applications of this compound as a Reagent in Histidine Protein Characterization

This compound can be utilized as a reagent in the study and characterization of histidine-containing proteins. scbt.com Its structural similarity to histidine allows it to potentially interact with enzymes and other proteins that recognize histidine.

One application is in the investigation of metabolic pathways involving histidine. For instance, the metabolism of histidine and its derivatives, including imidazolelactic acid, can be studied in various organisms. thegoodscentscompany.com A liquid chromatographic method has been developed for the quantitative determination of histidine and several of its metabolites, including imidazolelactic acid, in biological fluids like rumen fluid. researchgate.net This allows researchers to monitor the levels of these compounds and understand their interconversion under different physiological conditions.

Furthermore, studies have investigated the effects of histidine and its derivatives on cellular processes. For example, the impact of imidazolelactic acid on oxidative stress parameters has been examined. researchgate.net Such studies help to elucidate the biological roles of these compounds and their potential as modulators of protein function. The photooxidation of histidine has been studied in the context of protein modification, and understanding the behavior of related imidazole compounds like imidazolelactic acid under similar conditions can provide valuable insights into protein chemistry. researchgate.net

Future Directions and Emerging Research Avenues for 1 Imidazolelactic Acid

Elucidating Undiscovered Metabolic Pathways and Regulatory Mechanisms

While 1-imidazolelactic acid is known to be associated with histidine metabolism, the precise enzymatic pathways governing its synthesis and degradation are not fully characterized. hmdb.ca Future research must prioritize the identification and characterization of the specific enzymes responsible for its production and catabolism. An increase in the excretion of imidazolelactic acid following a histidine load suggests a direct metabolic link, but the upstream and downstream connections to other significant pathways are yet to be discovered. hmdb.ca

A key avenue of investigation will be to determine if this compound is merely a metabolic byproduct or if it functions as a signaling molecule, capable of regulating enzyme activity. Analogous studies on lactic acid have revealed its role in modulating the post-translational modification of glycolytic enzymes through phosphorylation and acetylation, thereby creating a feedback loop that influences energy metabolism. mdpi.com Future studies should explore whether this compound can exert similar regulatory effects on proteins within the histidine metabolism pathway or other interconnected cellular processes.

Table 1: Potential Areas of Investigation for Metabolic Pathways of this compound

| Research Area | Key Questions | Potential Methodologies |

| Enzyme Identification | What specific synthases, dehydrogenases, or transferases are responsible for the anabolism and catabolism of this compound? | CRISPR-based genetic screening, protein purification, in vitro enzyme assays. |

| Pathway Linkages | How does the this compound pathway intersect with purine (B94841) metabolism, the urea (B33335) cycle, or one-carbon metabolism? | Isotope tracing studies (stable isotope-resolved metabolomics), flux balance analysis. |

| Regulatory Functions | Does this compound act as an allosteric regulator or influence post-translational modifications of key enzymes? | Molecular dynamics simulations, in vitro kinase/acetylase assays, proteomics analysis of protein modifications. mdpi.com |

| Genetic Control | Which genes are transcriptionally regulated by fluctuations in this compound concentrations? | Transcriptomic analysis (RNA-seq) following cellular exposure to this compound. |

Advanced Metabolomic and Proteomic Linkages with this compound Dynamics

Metabolomics and proteomics are powerful tools that, when integrated, can reveal the functional consequences of metabolic shifts. To date, this compound has been detected in various biological samples, but its concentration dynamics in relation to specific proteomic changes are unknown. hmdb.ca Future research should focus on correlational studies that link changes in this compound levels with the expression, modification, or localization of specific proteins.

For instance, in neurodegenerative disease models, untargeted metabolomics has successfully identified alterations in amino acid and energy-related metabolites that correlate with disease progression. chiraltech.com A similar approach could be applied to conditions where histidine metabolism is implicated, such as schizophrenia, to see if this compound dynamics correlate with specific protein signatures of the disease. hmdb.ca Integrated proteomic and metabolomic analysis can reveal entire subnetworks of proteins and metabolites that are co-regulated, providing a systems-level view of the compound's impact. nih.gov

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

Advancing our understanding of this compound requires robust analytical methods capable of its precise and sensitive quantification in complex biological matrices. Current methods often rely on gas chromatography-mass spectrometry (GC-MS) or capillary electrophoresis time-of-flight mass spectrometry (CE-TOFMS). nih.gov While effective, future research will benefit from the development of novel platforms with higher sensitivity and throughput.

One promising direction is the refinement of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) methods. mdpi.com The development of isotope-labeled internal standards for this compound would enable highly accurate quantification by correcting for matrix effects, a common challenge in metabolomics. mdpi.com Furthermore, exploring the potential of biosensors offers a path toward real-time monitoring. Lactate biosensors have proven effective for the rapid and specific detection of lactic acid in various samples, and a similar approach could be engineered for this compound using specific enzymes or aptamers. nih.gov

Table 2: Comparison of Current and Future Analytical Platforms for this compound

| Analytical Platform | Current Status/Application | Future Development/Enhancement |

| GC-MS / CE-TOFMS | Used for broad metabolic profiling and has identified this compound in urine and blood. nih.gov | Optimization for higher throughput and reduced sample preparation time. |

| HPLC-MS/MS | Used for targeted analysis of various imidazole (B134444) compounds. mdpi.com | Development of a dedicated, validated method using isotope-labeled standards for absolute quantification in plasma, urine, and tissue. |

| Biosensors | Not yet developed for this compound. | Creation of enzyme- or aptamer-based electrochemical biosensors for rapid, point-of-care, or real-time measurements. nih.gov |

| Chiral Chromatography | Methods exist for separating other chiral imidazole derivatives. researchgate.netnih.gov | Application and optimization of chiral stationary phases to resolve and quantify D- and L-1-imidazolelactic acid stereoisomers. |

Exploration of this compound's Role in Diverse Biological Stress Responses Beyond Oxidative Stress

Preliminary research has indicated a dual role for L-beta-imidazolelactic acid in oxidative stress, exhibiting antioxidant effects at high concentrations and pro-oxidant effects at lower concentrations in rat cerebral cortex. scbt.com This complex behavior warrants deeper investigation, but the exploration of its role should not be confined to oxidative stress alone. Many metabolites are involved in modulating broader physiological and psychological stress responses.

For example, lactic acid itself has been shown to have adaptogenic properties, reducing stress-induced hyperthermia and modulating behavioral responses to stress in mice. researchgate.net Future studies should investigate whether this compound possesses similar stress-modulating effects. Research could explore its impact on the hypothalamic-pituitary-adrenal (HPA) axis, neuroinflammation, or its ability to mitigate the metabolic consequences of other stressors like heat stress, which is known to perturb purine metabolism. nih.gov The regulatory mechanisms governing stress responses in organisms like lactic acid bacteria, which involve complex networks like the PerR and LexA regulons, provide a template for investigating how metabolites can influence cellular stress adaptation. nih.gov

Investigation of Stereoisomeric Specificity in Biochemical Reactions

Like lactic acid, this compound is a chiral molecule, existing as D- and L-stereoisomers. xhlactics.com This stereochemistry is of pivotal biological importance. nih.gov In humans, metabolic pathways are highly stereospecific; L-lactic acid is a common product of anaerobic respiration that is efficiently metabolized, whereas D-lactic acid is primarily produced by gut microbiota and is metabolized more slowly, potentially leading to adverse effects if it accumulates. xhlactics.comnih.gov

It is crucial to investigate whether the D- and L-isomers of this compound have distinct biological activities, metabolic fates, and transport mechanisms. researchgate.netnih.gov Enzymes and transporters are typically specific to one enantiomer. nih.gov For example, studies on other chiral compounds have shown that only specific isomers are taken up by cellular transport systems, such as L-amino acid transporters, leading to significant differences in biological activity. researchgate.netnih.gov Future research must therefore involve the chiral separation of this compound enantiomers, using techniques like HPLC with chiral stationary phases, to assess their individual effects in biological assays. mdpi.com Determining which isomer is endogenously produced and which may arise from microbial sources is a critical first step.

Multi-omics Integration for Comprehensive Understanding of this compound's Biological Function

To achieve a holistic understanding of this compound's role, a multi-omics approach is indispensable. mdpi.com Analyzing a single molecular layer, such as the metabolome, provides only a static snapshot. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive model of how this compound is regulated and how it, in turn, influences downstream biological processes. researchgate.net

This systems biology approach allows for the identification of correlations between genetic variants (genomics), gene expression levels (transcriptomics), protein abundance (proteomics), and metabolite concentrations (metabolomics). mdpi.comnih.gov For example, multi-omics could identify a genetic polymorphism that leads to increased expression of an enzyme that synthesizes this compound, resulting in elevated levels of the metabolite that correlate with changes in a specific proteomic pathway related to inflammation or neurotransmission. Such an integrated analysis can move the field from simple correlation to causal inference, providing powerful insights into the compound's function and identifying it as a potential biomarker or therapeutic target. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.